N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16448431
InChI: InChI=1S/C15H16FNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-10-12(16)6-9-14(15)20-2/h4-10,17H,3H2,1-2H3
SMILES:
Molecular Formula: C15H16FNO3S
Molecular Weight: 309.4 g/mol

N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

CAS No.:

Cat. No.: VC16448431

Molecular Formula: C15H16FNO3S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide -

Specification

Molecular Formula C15H16FNO3S
Molecular Weight 309.4 g/mol
IUPAC Name N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C15H16FNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-10-12(16)6-9-14(15)20-2/h4-10,17H,3H2,1-2H3
Standard InChI Key MDRPEXCOZDVCDS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Introduction

N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It features a sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This compound is notable for its potential therapeutic properties, primarily due to its unique combination of substituents on the aromatic rings.

Synthesis

The synthesis of N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves several key chemical reactions starting from commercially available precursors. The process may include steps such as nucleophilic substitution, condensation reactions, and purification techniques like recrystallization or chromatography to achieve high purity.

Biological Activities and Potential Applications

Sulfonamides, including N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, are known for their diverse biological activities. They are widely used in pharmaceuticals due to their antibacterial properties and role as enzyme inhibitors. This compound can interact with specific biological targets, such as enzymes involved in bacterial metabolism or cancer cell proliferation, making it a candidate for further pharmacological evaluation.

Research Findings and Studies

Research on sulfonamides highlights their importance in drug design due to their structural diversity and potential impact on therapeutic strategies against various diseases. Modifications in the structure of N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide can enhance specificity and potency against target enzymes.

Comparison with Other Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamideC15H16FNO3S309.4Potential antibacterial and anticancer properties
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamideC16H16FNO4S351.37Anti-inflammatory and antimicrobial properties
N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzenesulfonamideC15H16FNO3S309.4Potential enzyme inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator